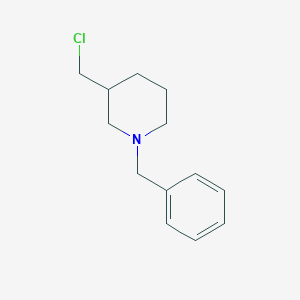

1-Benzyl-3-(chloromethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(chloromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRHCPIREAQQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547599 | |

| Record name | 1-Benzyl-3-(chloromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104778-58-7 | |

| Record name | 1-Benzyl-3-(chloromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-Benzyl-3-(chloromethyl)piperidine from 3-Piperidinemethanol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-3-(chloromethyl)piperidine, a valuable intermediate in pharmaceutical development, starting from 3-piperidinemethanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a protected piperidine nitrogen and a reactive chloromethyl group, allows for further molecular elaboration. This guide details a robust two-step synthetic pathway commencing with the readily available starting material, 3-piperidinemethanol. The synthesis involves an initial N-benzylation followed by a chlorination step, typically employing thionyl chloride.

Synthetic Pathway Overview

The conversion of 3-piperidinemethanol to this compound proceeds via a two-step sequence:

-

N-Benzylation: The secondary amine of 3-piperidinemethanol is protected with a benzyl group to prevent side reactions in the subsequent chlorination step. This is typically achieved by reacting 3-piperidinemethanol with a benzyl halide in the presence of a base.

-

Chlorination: The primary hydroxyl group of the resulting (1-Benzylpiperidin-3-yl)methanol is then converted to a chloride using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂).

The overall reaction scheme is presented below:

Caption: Figure 1: Overall Synthetic Pathway.

Experimental Protocols

Step 1: Synthesis of (1-Benzylpiperidin-3-yl)methanol

This procedure outlines the N-benzylation of 3-piperidinemethanol.

Materials:

-

3-Piperidinemethanol

-

Benzyl chloride (or benzyl bromide)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile or Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-piperidinemethanol (1 equivalent) in acetonitrile or DCM, add a suitable base such as potassium carbonate or triethylamine (2-3 equivalents).

-

Stir the suspension at room temperature and add benzyl chloride (1.0-1.2 equivalents) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield (1-Benzylpiperidin-3-yl)methanol, which can be purified further by column chromatography if necessary.

Step 2: Synthesis of this compound

This procedure details the chlorination of the intermediate alcohol using thionyl chloride. Thionyl chloride is a corrosive and moisture-sensitive reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Materials:

-

(1-Benzylpiperidin-3-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or chloroform

-

Pyridine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve (1-Benzylpiperidin-3-yl)methanol (1 equivalent) in anhydrous DCM or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic and produces HCl and SO₂ gas.[1] In some cases, a small amount of pyridine can be added to neutralize the generated HCl.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a cold, saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by column chromatography or distillation under reduced pressure.

Data Presentation

The following tables summarize typical reaction parameters for analogous transformations, providing a baseline for expected outcomes in the synthesis of this compound.

Table 1: N-Benzylation of Amines - Representative Conditions

| Amine Substrate | Benzylating Agent | Base | Solvent | Temperature | Yield (%) |

| Piperazine | Benzyl chloride | Na₂CO₃ | Ethanol | Reflux | ~95% (dihydrochloride salt)[3] |

| 3-Pyridone | Benzyl Chloride | - | Toluene | Reflux | 90% |

| Piperidine | Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | >90% |

Table 2: Chlorination of Alcohols with Thionyl Chloride - Representative Conditions

| Alcohol Substrate | Solvent | Additive | Temperature | Yield (%) |

| Pyridyl carbinol | Inert organic solvent | - | - | High |

| 2-Pyridinemethanol | Methanol | - | - | High |

| Benzyl alcohol | DCM | Pyridine | 0 °C to RT | >90%[2] |

| Aliphatic alcohols | - | DMF (catalyst) | Elevated | Good |

Mechanistic Insight and Workflow Visualization

Reaction Mechanism

The chlorination of alcohols with thionyl chloride often proceeds through an Sₙi (internal nucleophilic substitution) mechanism, which can result in retention of stereochemistry.[2] The alcohol first reacts with thionyl chloride to form a chlorosulfite intermediate. This intermediate then collapses, with the chlorine atom being delivered from the same face, to form the alkyl chloride and release sulfur dioxide and hydrogen chloride.

Caption: Figure 2: Simplified Sₙi Mechanism for Chlorination.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Figure 3: Experimental Workflow Diagram.

Safety Considerations

-

3-Piperidinemethanol: Corrosive. Causes severe skin burns and eye damage.

-

Benzyl Chloride: Lachrymator, corrosive, and carcinogen. Handle with extreme care in a fume hood.

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water.[1] All operations should be conducted in a dry atmosphere and in a well-ventilated fume hood.

-

Dichloromethane: Volatile and a suspected carcinogen.

Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthesis of this compound from 3-piperidinemethanol is a straightforward and efficient two-step process. By following the detailed protocols and considering the safety precautions outlined in this guide, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and drug discovery. The use of thionyl chloride for the chlorination step is a well-established and effective method for converting primary alcohols to their corresponding chlorides.

References

Spectroscopic Data for 1-Benzyl-3-(chloromethyl)piperidine: A Search for Comprehensive Characterization

A comprehensive review of publicly available scientific literature and chemical databases for the spectroscopic data (NMR, IR, MS) of 1-Benzyl-3-(chloromethyl)piperidine reveals a notable absence of detailed experimental spectra and acquisition protocols. While the compound is listed by several chemical suppliers, indicating its synthesis and availability, the corresponding characterization data has not been made widely accessible in published journals, patents, or open-access spectral databases.

This technical overview summarizes the available information and provides context based on related chemical structures, which can serve as a preliminary guide for researchers and drug development professionals.

Availability and Identification

This compound, in its hydrochloride salt form, is a commercially available compound. It is identified by the CAS number 2103401-48-3. Chemical suppliers such as BLD Pharm and ChemBridge list the compound and, in some cases, mention the availability of analytical data like NMR and LC-MS upon request, though the data itself is not publicly disclosed.[1][2]

Spectroscopic Data: A Gap in the Public Domain

A thorough search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound did not yield any specific experimental spectra or peak lists. While numerous patents and publications describe the synthesis and characterization of related compounds, such as 1-benzyl-3-piperidone hydrochloride, they do not provide the specific data for the chloromethyl derivative.[3][4][5]

The absence of this data in prominent databases like PubChem and NIST further underscores the limited public availability of a complete spectroscopic profile for this compound.

Insights from Related Compounds

To provide some context for researchers, spectroscopic data for structurally similar compounds can offer clues to the expected spectral features of this compound.

-

NMR Spectroscopy: For N-benzyl piperidine derivatives, the benzylic protons typically appear as a singlet in the ¹H NMR spectrum. The protons on the piperidine ring will present as a series of multiplets, with their chemical shifts influenced by the substituent at the 3-position. The chloromethyl group's protons would likely appear as a doublet or singlet depending on the neighboring protons.

-

IR Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic and aliphatic groups. The C-N stretching of the tertiary amine and the C-Cl stretching of the chloromethyl group would also be present, though the latter can sometimes be weak.

-

Mass Spectrometry: In a mass spectrum, the molecular ion peak would be expected. Common fragmentation patterns for N-benzyl piperidines often involve the loss of the benzyl group or cleavage of the piperidine ring. The presence of chlorine would result in a characteristic M+2 isotopic pattern for fragments containing the chlorine atom.

Experimental Workflow for Spectroscopic Analysis

While specific protocols for this compound are not available, a general workflow for acquiring the necessary spectroscopic data is well-established. This can serve as a template for researchers who have synthesized or acquired the compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

For researchers, scientists, and drug development professionals working with this compound, it is crucial to note the current lack of publicly available, detailed spectroscopic data. While the compound is commercially available, any in-depth research or application will likely necessitate the in-house acquisition and analysis of NMR, IR, and MS data. The information from structurally related compounds and generalized experimental workflows can provide a valuable starting point for these characterization efforts. Further publication of such data by suppliers or researchers would be a significant contribution to the broader scientific community.

References

- 1. 2103401-48-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. Hit2Lead | this compound hydrochloride | CAS# 2103401-48-3 | MFCD13857367 | BB-4041501 [hit2lead.com]

- 3. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 4. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 5. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Benzyl-3-(chloromethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 1-Benzyl-3-(chloromethyl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for the free base, this document focuses primarily on its more stable hydrochloride salt.

Chemical Properties

This compound is a chiral compound, typically available as a racemic mixture in its solid hydrochloride salt form.[1] The presence of the benzyl group and the piperidine ring provides a versatile scaffold for the synthesis of more complex molecules.

Quantitative Data

The table below summarizes the known physicochemical properties of this compound hydrochloride. It is important to distinguish this isomer from the more commonly documented 1-Benzyl-4-(chloromethyl)piperidine, for which more extensive data is available.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉Cl₂N | [1] |

| Molecular Weight | 260.20 g/mol | [1] |

| Form | Solid | [1] |

| Purity | ≥95% | [1] |

| Stereochemistry | Racemic | [1] |

| LogP | 3.55 | [1] |

| CAS Number | 2103401-48-3 | [1] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the presence of the chloromethyl group, which is a reactive electrophilic site susceptible to nucleophilic substitution.

Nucleophilic Substitution at the Chloromethyl Group

The carbon atom of the chloromethyl group is electron-deficient due to the electronegativity of the adjacent chlorine atom, making it a prime target for nucleophiles. This allows for the introduction of a wide variety of functional groups.

General Reaction Scheme:

References

The Versatile Precursor: A Technical Guide to 1-Benzyl-3-(chloromethyl)piperidine in Novel Ligand Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency and selectivity is a perpetual endeavor in medicinal chemistry. The piperidine scaffold, a privileged structure in drug discovery, continues to be a focal point for the design of new molecular entities targeting a wide array of biological systems. Among the various functionalized piperidines, 1-Benzyl-3-(chloromethyl)piperidine emerges as a highly versatile and reactive precursor for the synthesis of innovative ligands. Its inherent structural features and the presence of a reactive chloromethyl group at the 3-position offer a gateway to a diverse chemical space, enabling the development of ligands for targets implicated in neurological disorders, pain, and cancer.

This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a core building block in modern drug discovery. It is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel bioactive molecules.

Synthesis of the Precursor: A Stepwise Approach

The synthesis of this compound hydrochloride can be achieved through a multi-step sequence starting from commercially available materials. While a single, unified protocol is not extensively documented, a reliable pathway can be constructed based on established chemical transformations. The key steps involve the formation of the N-benzylated piperidone, followed by reduction of the ketone to an alcohol, and subsequent chlorination.

Experimental Protocol: Synthesis of this compound hydrochloride

Step 1: Synthesis of 1-Benzyl-3-piperidone hydrochloride

This step can be accomplished via the Dieckmann condensation of N-benzyl-bis(2-ethoxycarbonylethyl)amine. A more direct approach involves the benzylation of 3-piperidone.

-

Materials: 3-piperidone hydrochloride, benzyl chloride, a non-polar solvent (e.g., toluene), and a base (e.g., potassium carbonate).

-

Procedure: To a solution of 3-piperidone hydrochloride in toluene, add potassium carbonate. Heat the mixture to reflux and add benzyl chloride dropwise. Continue refluxing for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, filter the inorganic salts, and concentrate the filtrate under reduced pressure to yield 1-benzyl-3-piperidone. The hydrochloride salt can be prepared by treating the free base with a solution of HCl in a suitable solvent like ethyl acetate.

Step 2: Reduction of 1-Benzyl-3-piperidone to 1-Benzyl-3-(hydroxymethyl)piperidine

The ketone functionality is reduced to the corresponding alcohol using a suitable reducing agent.

-

Materials: 1-Benzyl-3-piperidone, a reducing agent (e.g., sodium borohydride), and a protic solvent (e.g., methanol or ethanol).

-

Procedure: Dissolve 1-benzyl-3-piperidone in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise while maintaining the temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 1-benzyl-3-(hydroxymethyl)piperidine.

Step 3: Chlorination of 1-Benzyl-3-(hydroxymethyl)piperidine

The final step involves the conversion of the primary alcohol to the corresponding chloride.

-

Materials: 1-Benzyl-3-(hydroxymethyl)piperidine, thionyl chloride (SOCl₂), and an anhydrous aprotic solvent (e.g., dichloromethane).

-

Procedure: Dissolve 1-benzyl-3-(hydroxymethyl)piperidine in anhydrous dichloromethane and cool the solution to 0 °C. Add thionyl chloride dropwise. After the addition, allow the mixture to stir at room temperature for 1 hour. Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate for quenching. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield this compound. The hydrochloride salt can be obtained by dissolving the free base in a suitable solvent and treating it with HCl gas or an HCl solution.

Application in Novel Ligand Synthesis: A Gateway to Diverse Targets

The reactivity of the chloromethyl group in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward introduction of various pharmacophoric moieties, leading to the synthesis of a wide range of potential drug candidates.

General Experimental Protocol: N-Alkylation of Amines

-

Materials: this compound hydrochloride, the desired primary or secondary amine, a non-polar aprotic solvent (e.g., acetonitrile or dimethylformamide), and a base (e.g., potassium carbonate or triethylamine).

-

Procedure: To a solution of the amine in the chosen solvent, add the base and stir for a few minutes. Add this compound hydrochloride and heat the reaction mixture. The reaction temperature and time will depend on the reactivity of the amine. Monitor the reaction progress by TLC. Upon completion, cool the mixture, filter any inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

This general protocol can be adapted for reactions with other nucleophiles such as phenols, thiols, and carbanions, further expanding the synthetic utility of this precursor.

Therapeutic Targets and Ligand Activity

Derivatives of the benzylpiperidine scaffold have shown significant activity at a variety of important biological targets. The following sections highlight some of these key targets and provide examples of the reported activities of related compounds, which can serve as a guide for the design of new ligands derived from this compound.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors

Inhibitors of AChE and BuChE are crucial for the symptomatic treatment of Alzheimer's disease. The benzylpiperidine moiety is a key feature of the FDA-approved drug Donepezil.

| Compound Class | Target | IC₅₀ (nM) | Reference |

| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | AChE | 5.7 | [1] |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.56 | [2] |

| N-Benzyl piperidine derivatives | AChE | 3220 - 6890 | [3] |

Sigma-1 (σ₁) Receptor Ligands

Sigma-1 receptors are implicated in a range of neurological conditions, including pain, depression, and neurodegenerative diseases. Benzylpiperazine derivatives have shown high affinity for this receptor.[4]

| Compound Class | Target | Kᵢ (nM) | Reference |

| Benzylpiperazine derivatives | σ₁ Receptor | 1.6 - 145 | [4][5] |

Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors are an emerging class of anticancer and neuroprotective agents. Certain N-benzylpiperidine derivatives have demonstrated dual inhibitory activity against both HDACs and AChE.[3]

| Compound Class | Target | IC₅₀ (µM) | Reference |

| N-Benzyl piperidine derivatives | HDAC | 0.17 - 0.45 | [3] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the biological context and the experimental strategies employed in the development of these novel ligands, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Conclusion

This compound stands out as a promising and synthetically accessible precursor for the development of novel ligands targeting a spectrum of therapeutically relevant proteins. Its strategic functionalization allows for the exploration of diverse chemical space and the generation of compound libraries with the potential for high affinity and selectivity. The information provided in this technical guide, from synthetic protocols to target information and signaling pathways, is intended to empower researchers to leverage this valuable building block in their drug discovery programs, ultimately contributing to the advancement of new and effective therapies.

References

- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of 1-Benzylpiperidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 1-benzylpiperidine have garnered significant attention for their potential in treating neurodegenerative diseases, particularly Alzheimer's disease. The primary mechanism of action for many of these derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase acetylcholine levels in the brain, a key strategy in managing Alzheimer's symptoms. Furthermore, recent research has focused on developing multitarget-directed ligands (MTDLs) based on the 1-benzylpiperidine core, aiming to simultaneously modulate other targets relevant to the complex pathology of Alzheimer's, such as butyrylcholinesterase (BuChE), the serotonin transporter (SERT), and histone deacetylases (HDACs). This guide provides a comprehensive overview of the mechanism of action, quantitative data on inhibitory activities, detailed experimental protocols, and visual representations of the key pathways and workflows associated with 1-benzylpiperidine derivatives.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in cholinergic neurotransmission contributes significantly to the cognitive deficits observed in patients.[1] Acetylcholinesterase (AChE) terminates synaptic transmission at cholinergic synapses by hydrolyzing acetylcholine. Inhibition of AChE is a cornerstone of current Alzheimer's disease therapy.[1] 1-Benzylpiperidine derivatives have emerged as potent AChE inhibitors.

The proposed binding mechanism involves the protonated piperidine nitrogen interacting with the peripheral anionic site (PAS) of the enzyme, while the benzyl group and other substituents can form hydrophobic and π-π stacking interactions within the active site gorge. This dual binding can effectively block the entry of acetylcholine to the catalytic site and/or interfere with the catalytic process itself.

Cholinergic Signaling Pathway

The following diagram illustrates the cholinergic signaling pathway and the role of acetylcholinesterase inhibitors.

Quantitative Data: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of selected 1-benzylpiperidine derivatives against their primary and secondary targets.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

| Compound | Derivative Class | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) | Reference |

| E2020 (Donepezil) | 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | 7125 | 1250 | [2] |

| Compound 21 | 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | 0.56 | 10080 | 18000 | [3] |

| Compound 19 | 1-Benzoylpiperidine | 5100 | > 500000 | > 98 | [1][4] |

| Compound 21 (dual) | 1-Benzylpiperidine | > 500000 | 6160 | - | [4] |

| Compound 4a | N-Benzyl-piperidine | 2080 | 7410 | 3.56 | [5] |

| Compound 7a | Benzylpiperidine-pyridazin-3(2H)-one | 13 (HsAChE) | - | - | [6] |

Table 2: Dual-Target Inhibitory Activity

| Compound | Primary Target & IC50 | Secondary Target & IC50/Ki | Reference |

| Compound d5 | HDAC: 0.17 µM | AChE: 6.89 µM | [7] |

| Compound d10 | HDAC: 0.45 µM | AChE: 3.22 µM | [7] |

| Compound 19 | AChE: 5.10 µM | SERT Ki: > 10 µM | [1][4] |

| Compound 21 | BuChE: 6.16 µM | SERT Ki: 25.5 µM | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of 1-Benzylpiperidine Derivatives (General Scheme)

A common synthetic route to 1-benzylpiperidine derivatives involves the reductive amination of a piperidine precursor with a substituted benzaldehyde. The following diagram outlines a representative synthetic workflow.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATChI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

Test compounds (1-benzylpiperidine derivatives)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds at various concentrations.

-

In a 96-well plate, add in the following order:

-

Phosphate buffer

-

Test compound solution (or buffer for control)

-

DTNB solution

-

AChE solution

-

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATChI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 5 minutes) at regular intervals (e.g., every 30 seconds).

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Serotonin Transporter (SERT) Binding Assay

This assay measures the affinity of compounds for the serotonin transporter.

Principle: This is a competitive radioligand binding assay. The ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]-citalopram) from membranes prepared from cells expressing the human serotonin transporter (hSERT) is measured.

Materials:

-

Membrane preparations from HEK293 cells stably expressing hSERT

-

Radioligand (e.g., [³H]-citalopram)

-

Test compounds

-

Assay buffer (e.g., Tris-HCl with NaCl and KCl)

-

Non-specific binding inhibitor (e.g., fluoxetine)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In assay tubes, combine the cell membrane preparation, the radioligand, and either the test compound, buffer (for total binding), or a high concentration of a non-specific binding inhibitor.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding by the test compounds.

-

Calculate the Ki value, representing the affinity of the compound for the SERT, using the Cheng-Prusoff equation.

Histone Deacetylase (HDAC) Activity Assay

This assay measures the ability of compounds to inhibit HDAC enzymes.

Principle: A fluorogenic HDAC substrate is deacetylated by HDAC enzymes. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore that can be measured. The intensity of the fluorescence is proportional to the HDAC activity.

Materials:

-

HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC)

-

Fluorogenic HDAC substrate

-

HDAC assay buffer

-

Developer solution (containing a protease)

-

HDAC inhibitor (e.g., Trichostatin A for control)

-

Test compounds

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare dilutions of the test compounds.

-

In a 96-well black plate, add the HDAC assay buffer, HDAC substrate, and the test compound or control inhibitor.

-

Add the HDAC enzyme solution to each well to start the reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well.

-

Incubate for an additional period (e.g., 15 minutes) at room temperature.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate the percentage of inhibition for each test compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the described biological assays.

Conclusion

1-Benzylpiperidine derivatives represent a versatile and promising class of compounds, primarily targeting acetylcholinesterase. The extensive research into their structure-activity relationships has led to the development of highly potent and selective inhibitors. The evolution towards multi-target-directed ligands, which can address the multifaceted nature of Alzheimer's disease, highlights the ongoing potential of this chemical scaffold in neuropharmacology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting area.

References

- 1. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Cholinergic receptor pathways involved in apoptosis, cell proliferation and neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the N-Benzyl Group in the Reactivity of 1-Benzyl-3-(chloromethyl)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the N-benzyl group in influencing the reactivity of 1-benzyl-3-(chloromethyl)piperidine. This key building block is instrumental in the synthesis of a variety of pharmacologically active compounds, and understanding the interplay between its structural features and chemical behavior is paramount for efficient and selective molecular design. This document explores the electronic and steric effects of the N-benzyl substituent, details its impact on intermolecular and intramolecular reactions, and provides practical experimental protocols and quantitative data to inform synthetic strategies.

Introduction

The this compound scaffold is a versatile intermediate in medicinal chemistry, frequently utilized in the development of novel therapeutics. The N-benzyl group, while often employed as a protecting group, plays a much more nuanced role in this particular molecule. It significantly modulates the reactivity of the C3-chloromethyl moiety through a combination of electronic and steric effects, influencing reaction pathways, rates, and stereochemical outcomes. This guide will dissect these influences to provide a deeper understanding for researchers engaged in the synthesis and development of piperidine-based drug candidates. The N-benzyl piperidine (N-BP) structural motif is commonly employed in drug discovery due to its structural flexibility and three-dimensional nature.[1][2]

The Dual Nature of the N-Benzyl Group: Electronic and Steric Effects

The N-benzyl group is not an inert spectator in the chemical transformations of this compound. Its presence has profound consequences for the molecule's reactivity profile.

Electronic Influence

The nitrogen atom of the piperidine ring is inherently basic and nucleophilic. The benzyl group, attached to this nitrogen, exerts an electron-withdrawing inductive effect (-I) due to the sp2 hybridized carbons of the phenyl ring. This effect reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to an N-alkyl substituted piperidine. This modulation is crucial in preventing unwanted side reactions at the nitrogen center during nucleophilic substitution at the chloromethyl group.

Furthermore, the aromatic ring of the benzyl group can participate in cation-π interactions, which can stabilize transition states in certain reactions.[1][2] This stabilizing effect can be particularly relevant in reactions proceeding through a carbocation-like intermediate at the benzylic carbon of the chloromethyl group, although an SN2 mechanism is generally expected.

Steric Hindrance

The bulky nature of the N-benzyl group imposes significant steric hindrance around the piperidine ring. This steric bulk can influence the approach of nucleophiles to the electrophilic carbon of the chloromethyl group. The conformational preference of the N-benzyl group can either shield or expose the reaction center, thereby affecting the rate of reaction. In many N-benzylpiperidine derivatives, the benzyl group can adopt an axial or equatorial position, with the equatorial position generally being more stable. This conformational preference can dictate the stereochemical outcome of reactions on the piperidine ring. For instance, in the reduction of substituted pyridines to piperidines, the subsequent N-benzylation can influence the final diastereomeric ratio.[3]

Reactivity of the Chloromethyl Group: Intermolecular Nucleophilic Substitution

The primary site of reactivity in this compound is the electrophilic carbon of the chloromethyl group. This benzylic-like chloride is susceptible to nucleophilic attack, leading to the formation of a new carbon-nucleophile bond. The N-benzyl group plays a critical role in directing and controlling these reactions.

General Reaction Pathway

The reaction proceeds via a standard SN2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

Caption: General Sɴ2 reaction pathway.

Quantitative Data on Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |

| Azide | Sodium Azide (NaN₃) | DMF/Water | Room Temp | 12-24 | 1-Benzyl-3-(azidomethyl)piperidine | 90-95[4] |

| Cyanide | Sodium Cyanide (NaCN) | Toluene/Water | 85 | 0.5 | 1-Benzyl-3-(cyanomethyl)piperidine | ~100[5] |

| Amine (e.g., Pyrrolidine) | Pyrrolidine | Acetonitrile | Reflux | 24 | 1-Benzyl-3-(pyrrolidin-1-ylmethyl)piperidine | 80-90 |

| Alkoxide (e.g., Methoxide) | Sodium Methoxide | Methanol | Reflux | 3-5 | 1-Benzyl-3-(methoxymethyl)piperidine | >90 |

Intramolecular Cyclization: A Key Reaction Pathway

Under certain conditions, the nitrogen atom of the piperidine ring can act as an internal nucleophile, attacking the electrophilic chloromethyl group. This intramolecular cyclization leads to the formation of a bicyclic system, specifically the 1-azabicyclo[3.2.1]octane core. This transformation is highly dependent on the reaction conditions and the nature of the N-substituent.

The Role of the N-Benzyl Group in Cyclization

The N-benzyl group is generally not conducive to this intramolecular cyclization under standard conditions due to its electron-withdrawing nature, which reduces the nucleophilicity of the piperidine nitrogen. However, this cyclization can be induced under specific conditions, often involving the in-situ removal of the benzyl group or activation of the chloromethyl group. The formation of 1-azabicyclo[3.2.1]octane derivatives has been documented through various intramolecular cyclization strategies.[6][7][8][9]

Caption: Intramolecular cyclization pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound and related compounds.

Protocol 1: Synthesis of 1-Benzyl-3-(azidomethyl)piperidine

This procedure is adapted from a general method for the synthesis of organic azides from alkyl halides.[4]

Materials:

-

This compound hydrochloride

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound hydrochloride (1.0 eq) in a mixture of DMF and water (4:1), add sodium azide (1.5 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-Benzyl-3-(cyanomethyl)piperidine

This protocol is based on a phase-transfer catalysis method for the synthesis of benzyl cyanides.[5]

Materials:

-

This compound hydrochloride

-

Sodium cyanide (NaCN)

-

Toluene

-

Tetra-n-butylammonium bromide (TBAB)

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound hydrochloride (1.0 eq), sodium cyanide (1.2 eq), and a catalytic amount of TBAB (0.05 eq).

-

Add a mixture of toluene and water (10:1) as the solvent.

-

Heat the reaction mixture to 85 °C and stir vigorously for 30 minutes to 1 hour. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and then with saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Conclusion

The N-benzyl group in this compound is a critical determinant of its reactivity. Its electron-withdrawing nature deactivates the piperidine nitrogen towards unwanted side reactions, while its steric bulk influences the approach of nucleophiles and can control stereochemical outcomes. A thorough understanding of these effects is essential for the strategic design and synthesis of novel piperidine-based compounds with desired pharmacological properties. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the unique reactivity of this important synthetic intermediate. The N-benzyl piperidine motif is a versatile tool for fine-tuning both the efficacy and physicochemical properties in drug development.[1]

References

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. youtube.com [youtube.com]

- 5. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]

- 6. Synthesis of 4-methyl-6- n -(4-r-phenyl)-1-azabicyclo[3.2.1]octane-3-enes - Shadrikova - Russian Journal of Organic Chemistry [snv63.ru]

- 7. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (E)-1-azabicyclo[3.2.1]octan-4-one Oxime [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Benzyl-3-(chloromethyl)piperidine Hydrochloride: Properties, Handling, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-3-(chloromethyl)piperidine hydrochloride, a key intermediate in the synthesis of novel piperidine derivatives for pharmaceutical research. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and essential guidelines for safe handling and storage. Furthermore, it explores the potential applications of this compound within the broader context of drug discovery, particularly in the development of acetylcholinesterase inhibitors.

Core Properties of Piperidine Derivatives

Table 1: Physicochemical Properties of 1-Benzyl-4-(chloromethyl)piperidine Hydrochloride

| Property | Value |

| Molecular Formula | C13H18ClN · HCl[1][2] |

| Molecular Weight | 260.20 g/mol [1][2] |

| CAS Number | 2103401-48-3[2] |

| Melting Point | 137-139 °C (solvent: isopropanol)[3][4] |

| Boiling Point | 306.9 °C at 760 mmHg[3] |

| Density | 1.074 g/cm³[3] |

| Flash Point | 139.4 °C[3] |

| LogP | 3.55[2] |

| Storage Temperature | Room Temperature, sealed in dry conditions[3] |

Table 2: Hazard and Safety Information for Related Piperidine Compounds

| Hazard Statement | Description |

| H302 | Harmful if swallowed[5] |

| H315 | Causes skin irritation[5] |

| H319 | Causes serious eye irritation[5] |

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through a two-step process starting from 3-pyridinemethanol. The general workflow involves the N-benzylation of a pyridine precursor, followed by reduction of the pyridine ring to a piperidine, and subsequent chlorination of the hydroxymethyl group. A more direct route starts from the commercially available 1-benzyl-3-(hydroxymethyl)piperidine.

Experimental Protocol: Chlorination of 1-Benzyl-3-(hydroxymethyl)piperidine

This protocol is adapted from a general procedure for the conversion of benzyl alcohols to benzyl chlorides using thionyl chloride.[6]

Materials:

-

1-Benzyl-3-(hydroxymethyl)piperidine

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-benzyl-3-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (CH₂Cl₂). Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Addition of Thionyl Chloride: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (1.2 eq) dropwise to the stirring solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to yield this compound.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Caption: Synthetic workflow for this compound HCl.

Safe Handling and Storage

Proper handling and storage of this compound hydrochloride are crucial to ensure the safety of laboratory personnel. The following guidelines are based on the safety data sheets of analogous compounds.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If inhalation risk is high, use a certified respirator.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Handle under an inert atmosphere if the compound is sensitive to air or moisture.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Applications in Drug Discovery

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[7] Derivatives of 1-benzylpiperidine have shown significant potential as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[8][9]

This compound hydrochloride serves as a valuable intermediate for the synthesis of a diverse library of N-benzylpiperidine derivatives. The chloromethyl group is a reactive handle that allows for the introduction of various functional groups through nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR).

Role as an Acetylcholinesterase Inhibitor Precursor

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.

The N-benzyl group of 1-benzylpiperidine derivatives can engage in cation-π interactions with the peripheral anionic site (PAS) of the AChE enzyme, while the piperidine ring and its substituents can interact with the catalytic active site (CAS). By modifying the substituent at the 3-position of the piperidine ring, researchers can fine-tune the binding affinity and selectivity of the inhibitor.

Caption: Hypothetical binding of an N-benzylpiperidine inhibitor to AChE.

This technical guide provides a foundational understanding of this compound hydrochloride for its effective and safe use in a research and development setting. Its utility as a synthetic intermediate makes it a valuable compound for the exploration of new therapeutic agents.

References

- 1. 2103401-48-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. Hit2Lead | this compound hydrochloride | CAS# 2103401-48-3 | MFCD13857367 | BB-4041501 [hit2lead.com]

- 3. lookchem.com [lookchem.com]

- 4. 1-BENZYL-4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE | 67686-03-7 [amp.chemicalbook.com]

- 5. 1-Benzyl-3-piperidone hydrochloride hydrate | C12H16ClNO | CID 3084924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of 1-Benzyl-3-(chloromethyl)piperidine hydrochloride (CAS Number 2103401-48-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of 1-benzyl-3-(chloromethyl)piperidine hydrochloride (CAS No. 2103401-48-3). Due to the limited availability of published data for this specific compound, this document outlines a proposed synthetic pathway based on established chemical transformations. It also details the expected analytical and spectroscopic characterization methods that are crucial for confirming the identity, purity, and structure of the target molecule. This guide is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development who may be interested in this or structurally related compounds.

Introduction

This compound hydrochloride is a substituted piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to confer favorable pharmacokinetic properties. The presence of a reactive chloromethyl group at the 3-position and a benzyl group on the piperidine nitrogen suggests its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound hydrochloride.

| Property | Value | Source |

| CAS Number | 2103401-48-3 | [Hit2Lead][1] |

| Molecular Formula | C₁₃H₁₉Cl₂N | [Hit2Lead][1] |

| Molecular Weight | 260.20 g/mol | [Hit2Lead][1] |

| Form | Solid | [Hit2Lead][1] |

| Purity | ≥95% (as specified by commercial suppliers) | [Hit2Lead][1] |

| LogP (Predicted) | 3.55 | [Hit2Lead][1] |

| Rotatable Bonds | 3 | [Hit2Lead][1] |

| Stereochemistry | Racemic | [Hit2Lead][1] |

Proposed Synthesis

A plausible and efficient synthesis of this compound hydrochloride can be envisioned in a two-step process starting from the commercially available N-benzyl-3-hydroxypiperidine. The proposed synthetic workflow is illustrated in the diagram below.

Caption: Proposed synthetic workflow for this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-3-hydroxypiperidine from N-Benzyl-3-piperidone hydrochloride

This step involves the reduction of the ketone functionality of the piperidone precursor to a secondary alcohol.

-

Materials:

-

N-Benzyl-3-piperidone hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

-

Procedure:

-

To a stirred solution of N-benzyl-3-piperidone hydrochloride in methanol at 0 °C (ice bath), slowly add sodium borohydride in portions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Adjust the pH of the solution to >12 with a sodium hydroxide solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-3-hydroxypiperidine as a crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 2: Synthesis of this compound hydrochloride

This step involves the chlorination of the hydroxyl group of N-benzyl-3-hydroxypiperidine.

-

Materials:

-

N-Benzyl-3-hydroxypiperidine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether or hexane for precipitation

-

Anhydrous HCl in a suitable solvent (e.g., diethyl ether) for salt formation (if the product is not the hydrochloride salt directly)

-

-

Procedure:

-

Dissolve N-benzyl-3-hydroxypiperidine in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer, and wash it with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of anhydrous HCl in the same solvent until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

-

Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Data (Predicted)

As no published spectra are available, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for the free base, this compound. These predictions are based on the chemical structure and typical values for similar compounds.

| Technique | Predicted Chemical Shifts (ppm) |

| ¹H NMR | ~ 7.2-7.4 (m, 5H, Ar-H), ~3.5 (s, 2H, Ar-CH₂-N), ~3.4-3.6 (m, 2H, -CH₂-Cl), ~2.8-3.0 (m, 2H, piperidine N-CH₂), ~1.5-2.2 (m, 5H, piperidine ring protons) |

| ¹³C NMR | ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~63 (Ar-CH₂-N), ~55-60 (piperidine C2, C6), ~48 (-CH₂-Cl), ~35-40 (piperidine C3), ~25-30 (piperidine C4, C5) |

| Mass Spec | Expected [M+H]⁺ for the free base (C₁₃H₁₈ClN) at m/z ≈ 224.12. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio) should be observable for the molecular ion peak and chlorine-containing fragments. |

Analytical Characterization Workflow

The following diagram outlines a typical workflow for the analytical characterization of a newly synthesized chemical entity like this compound hydrochloride.

Caption: General workflow for the characterization of a novel chemical entity.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound hydrochloride. The reactive chloromethyl group suggests its potential as an alkylating agent or as a synthetic handle to introduce the N-benzyl-3-methylpiperidine moiety onto other molecules of interest for biological evaluation. Researchers investigating this compound would need to conduct initial screening assays based on its structural features and potential targets.

Conclusion

References

In-Depth Technical Guide: Stability and Storage of 1-Benzyl-3-(chloromethyl)piperidine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Benzyl-3-(chloromethyl)piperidine. Due to the limited publicly available stability data for this specific compound, this guide draws upon established chemical principles and data from structurally similar molecules, including N-benzyl piperidines and chlorinated piperidine derivatives.

Core Stability Profile

This compound is a tertiary amine containing a reactive benzylic chloride functional group. Its stability is primarily influenced by its susceptibility to hydrolysis and potential degradation under thermal and photolytic stress. The key stability concerns are the hydrolysis of the chloromethyl group and the oxidation of the tertiary amine.

Primary Degradation Pathway: Hydrolysis

The most probable degradation pathway for this compound is the hydrolysis of the benzylic chloride. Benzylic chlorides are known to undergo hydrolysis, particularly in the presence of water or nucleophiles, to form the corresponding benzyl alcohol and hydrochloric acid (HCl).[1][2][3] This reaction can be accelerated by heat and basic conditions. The resulting HCl can further catalyze degradation or react with the basic piperidine nitrogen.

Potential Degradation Pathways

Beyond hydrolysis, other potential degradation routes include:

-

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.

-

Thermal Degradation: At elevated temperatures, more complex degradation reactions may occur, potentially involving the cleavage of the benzyl group or rearrangement of the piperidine ring.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended, based on guidelines for similar chlorinated and piperidine-containing compounds:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place, ideally at 2-8°C. | Minimizes the rate of potential degradation reactions, including hydrolysis and thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the tertiary amine and minimizes contact with atmospheric moisture. |

| Container | Use a tightly sealed, opaque container. | Prevents the ingress of moisture and protects the compound from light to avoid photolytic degradation. |

| Environment | Store in a dry, well-ventilated area.[3] | Prevents absorption of moisture from the air and ensures safe storage. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and moisture. | Avoids chemical reactions that could degrade the compound. |

Illustrative Stability Data

The following table presents hypothetical data from a forced degradation study on this compound to illustrate how its stability can be affected by various stress conditions. Note: This data is for illustrative purposes only and is based on the expected behavior of structurally related compounds.

| Condition | Time | Assay (%) | Major Degradation Product |

| Control (2-8°C, dark, inert atm.) | 0 | 99.8 | - |

| 12 months | 99.5 | - | |

| Acidic (0.1 M HCl, 60°C) | 24 hours | 95.2 | 1-Benzyl-3-(hydroxymethyl)piperidine |

| Alkaline (0.1 M NaOH, 60°C) | 24 hours | 88.7 | 1-Benzyl-3-(hydroxymethyl)piperidine |

| Oxidative (3% H₂O₂, RT) | 24 hours | 92.1 | This compound N-oxide |

| Thermal (80°C, solid state) | 7 days | 98.0 | Undetermined |

| Photolytic (ICH Q1B) | 7 days | 97.5 | Undetermined |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on standard forced degradation study guidelines.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 7 days.

-

Photolytic Degradation: Expose a solid sample to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method to separate and quantify this compound from its potential degradation products.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the logical workflow for stability testing and a potential degradation pathway for this compound.

Caption: Workflow for a typical stability study of a chemical compound.

Caption: Potential degradation pathways for this compound.

References

1-Benzyl-3-(chloromethyl)piperidine: A Versatile Intermediate for Drug Discovery and Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-(chloromethyl)piperidine is a key heterocyclic building block, valued for its utility in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceutical development. The presence of a reactive chloromethyl group on the piperidine ring, combined with the protecting benzyl group on the nitrogen, makes it a versatile intermediate for introducing the 3-methylpiperidine moiety into various molecular scaffolds. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, supported by detailed experimental protocols and quantitative data.

Introduction

The piperidine scaffold is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals.[1] Its inherent conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The N-benzylpiperidine unit, in particular, is a privileged structure in medicinal chemistry, often contributing to enhanced binding affinity and desirable pharmacokinetic properties. This compound emerges as a crucial intermediate, enabling the facile introduction of a functionalized piperidine ring through nucleophilic substitution reactions. Its application spans the synthesis of potent therapeutic agents, including cholinesterase inhibitors for the treatment of Alzheimer's disease and ligands for G-protein coupled receptors (GPCRs).[2][3]

Synthesis of this compound

The primary route to this compound involves a two-step process starting from commercially available precursors. The first step is the synthesis of the corresponding alcohol, 1-benzyl-3-(hydroxymethyl)piperidine, which is subsequently chlorinated.

Synthesis of 1-Benzyl-3-(hydroxymethyl)piperidine

The synthesis of the precursor alcohol can be achieved through various established methods, often starting from 3-hydroxypyridine or piperidine-3-methanol. A common approach involves the N-benzylation of piperidine-3-methanol.

Chlorination of 1-Benzyl-3-(hydroxymethyl)piperidine

The conversion of the hydroxyl group to a chloro group is a critical step. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation. The reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of this compound hydrochloride

To a solution of 1-benzyl-3-(hydroxymethyl)piperidine (1.0 eq.) in an inert solvent such as dichloromethane (DCM) or toluene, thionyl chloride (1.1-1.5 eq.) is added dropwise at 0 °C.[4] The reaction mixture is then allowed to warm to room temperature and stirred for a specified period, typically 1-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched, and the product is isolated. The hydrochloride salt is often preferred for its stability and ease of handling. The crude product can be purified by recrystallization or column chromatography.

| Step | Reagents and Conditions | Typical Yield | Purity | Reference |

| Chlorination | 1-benzyl-3-(hydroxymethyl)piperidine, Thionyl Chloride, Dichloromethane, 0 °C to RT | >90% | >95% | [4] |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group, making it an excellent alkylating agent for a variety of nucleophiles. This versatility allows for the construction of diverse molecular architectures.

Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with a range of nucleophiles, including amines, azides, and thiols. These reactions provide a straightforward method for introducing the 1-benzylpiperidin-3-ylmethyl moiety.

Experimental Protocol: N-Alkylation of 4-Methoxy-N-methylaniline

A mixture of this compound hydrochloride (1.0 eq.), 4-methoxy-N-methylaniline (1.1 eq.), and a suitable base such as potassium carbonate or triethylamine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired N-(1-benzylpiperidin-3-ylmethyl)-4-methoxy-N-methylaniline.

| Reactants | Product | Conditions | Typical Yield | Reference |

| This compound HCl, 4-Methoxy-N-methylaniline | N-(1-benzylpiperidin-3-ylmethyl)-4-methoxy-N-methylaniline | K₂CO₃, DMF, Heat | High |

Synthesis of Azide Derivatives

The reaction with sodium azide provides a convenient route to 1-benzyl-3-(azidomethyl)piperidine. This azide derivative is a valuable intermediate itself, which can be further transformed into amines via reduction or participate in click chemistry reactions.

Experimental Protocol: Synthesis of 1-Benzyl-3-(azidomethyl)piperidine

This compound hydrochloride (1.0 eq.) is reacted with an excess of sodium azide (NaN₃) in a solvent such as DMF or dimethyl sulfoxide (DMSO). The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then isolated by extraction and purified.

| Reactants | Product | Conditions | Typical Yield |

| This compound HCl, Sodium Azide | 1-Benzyl-3-(azidomethyl)piperidine | DMF, RT | High |

Application in the Synthesis of Bioactive Molecules

The N-benzylpiperidine moiety is a key component of several potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[3] Donepezil, a marketed drug for Alzheimer's, features a related N-benzylpiperidine structure. This compound serves as a valuable starting material for the synthesis of novel donepezil analogues and other potential therapeutic agents.[2]

Visualization of Synthetic and Biological Pathways

To illustrate the utility of this compound, the following diagrams depict its synthesis and a representative application in the preparation of a bioactive derivative.

Caption: Synthetic route to this compound.

Caption: General scheme for the synthesis of bioactive derivatives.

Caption: Inhibition of Acetylcholinesterase by a derivative.

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of the chloromethyl group provide a reliable platform for the development of novel compounds with significant potential in medicinal chemistry. The ability to readily introduce the 1-benzylpiperidin-3-ylmethyl scaffold opens up avenues for the exploration of new chemical space in the quest for more effective and selective therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this important building block.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Structural and Conformational Analysis of 1-Benzyl-3-(chloromethyl)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract